4-(3,5-Dimethylphenyl)piperidine hydrochloride
Overview
Description
“4-(3,5-Dimethylphenyl)piperidine hydrochloride” is a biochemical compound with the molecular formula C13H19N•HCl and a molecular weight of 225.76 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenyl)piperidine hydrochloride” is represented by the formula C13H19N•HCl . The average mass is 225.758 Da and the monoisotopic mass is 225.128433 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.76 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Metabolic Activity
4-(3,5-Dimethylphenyl)piperidine hydrochloride has been studied for its metabolic activity. In obese rats, certain compounds structurally similar to 4-(3,5-Dimethylphenyl)piperidine hydrochloride have been shown to reduce food intake and weight gain, possibly due to increased concentrations of free fatty acids (Massicot, Steiner, & Godfroid, 1985).
Antioxidant Properties
Research into related molecules indicates potential antioxidant properties. A study on a similar compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, revealed significant antioxidant efficacy, suggesting that compounds in this family may exhibit similar characteristics (Dineshkumar & Parthiban, 2022).
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, a group that includes compounds structurally related to 4-(3,5-Dimethylphenyl)piperidine hydrochloride, have been explored for their potential as gastric antisecretory agents. This could have implications for the treatment of peptic ulcer disease (Scott et al., 1983).
Monoamine Transporter Inhibitors
Compounds including 4-(4-Chlorophenyl)piperidine analogues, similar to 4-(3,5-Dimethylphenyl)piperidine hydrochloride, have been studied for their inhibitory activity on monoamine transporters. This research is relevant in the context of developing treatments for conditions like depression and other mental health disorders (He et al., 2005).
Corrosion Inhibition
In the field of materials science, piperidine derivatives have been investigated for their potential as corrosion inhibitors. This suggests possible industrial applications for 4-(3,5-Dimethylphenyl)piperidine hydrochloride in protecting metals like copper in acidic environments (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Antimicrobial Activities
Similar compounds have been synthesized and screened for antimicrobial activities. This indicates the potential for 4-(3,5-Dimethylphenyl)piperidine hydrochloride to be used in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Mechanism of Action
While the specific mechanism of action for “4-(3,5-Dimethylphenyl)piperidine hydrochloride” is not available, a related compound, “4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)”, has been found to act as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 agonists have been found to counteract aberrant behavioral manifestations in various animal models relevant to schizophrenia .
Safety and Hazards
Future Directions
Piperidines, including “4-(3,5-Dimethylphenyl)piperidine hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
4-(3,5-dimethylphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h7-9,12,14H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCXJBQHXFBVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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